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molecular formula C13H17NO B115721 4-Benzylaminocyclohexanone CAS No. 142009-99-2

4-Benzylaminocyclohexanone

Cat. No. B115721
M. Wt: 203.28 g/mol
InChI Key: NMCDGVLRNAILQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09115127B2

Procedure details

To a suspension of 1,4-dioxaspiro[4.5]decan-8-one (10 g, 64.0 mmol) in DCE (200 mL) was added phenylmethanamine (7.34 mL, 67.2 mmol), AcOH (3.67 mL, 64.0 mmol) and sodium triacetoxyborohydride (19.00 g, 90 mmol). The reaction was stirred at RT for 16 hours and then the mixture was diluted with 1N NaOH (100 mL) and DCM (250 mL). The organic layer was collected, dried over sodium sulfate and concentrated under reduced pressure. The residue was suspended in acetone (66.7 mL) and treated with HCl (2N aqueous) (64.0 mL, 128 mmol), and the mixture was stirred at RT for 16 hours. The reaction mixture was concentrated to half its volume and diluted with 1 N aqueous NaOH (100 mL) and DCM (300 mL). The layers were separated, and the organic portion was dried over sodium sulfate and concentrated under reduced pressure to afford a white solid. The solid was purified by silica gel chromatography (5-10% MeOH/DCM) to afford 4-(benzylamino)cyclohexanone (9.1 g, 69.9% yield). MS m/z=204.2 [M+H]. Calc'd for C13H17NO: 203.1.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.34 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.67 mL
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Two
Name
Quantity
64 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O1[C:5]2([CH2:10][CH2:9][C:8](=[O:11])[CH2:7][CH2:6]2)OCC1.[C:12]1([CH2:18][NH2:19])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.CC(O)=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].Cl>ClCCCl.[OH-].[Na+].C(Cl)Cl>[CH2:18]([NH:19][CH:5]1[CH2:6][CH2:7][C:8](=[O:11])[CH2:9][CH2:10]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:3.4,7.8|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)=O
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
7.34 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CN
Name
Quantity
3.67 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
19 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
64 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
STIRRING
Type
STIRRING
Details
the mixture was stirred at RT for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to half its volume
ADDITION
Type
ADDITION
Details
diluted with 1 N aqueous NaOH (100 mL) and DCM (300 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic portion was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a white solid
CUSTOM
Type
CUSTOM
Details
The solid was purified by silica gel chromatography (5-10% MeOH/DCM)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g
YIELD: PERCENTYIELD 69.9%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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